2-Hydroxy-3-nitropyridine

Catalog No.
S602185
CAS No.
6332-56-5
M.F
C5H4N2O3
M. Wt
140.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-nitropyridine

CAS Number

6332-56-5

Product Name

2-Hydroxy-3-nitropyridine

IUPAC Name

3-nitro-1H-pyridin-2-one

Molecular Formula

C5H4N2O3

Molecular Weight

140.1 g/mol

InChI

InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-3H,(H,6,8)

InChI Key

BOAFCICMVMFLIT-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)[N+](=O)[O-]

Synonyms

2-H-3-NPy, 2-hydroxy-3-nitropyridine

Canonical SMILES

C1=CNC(=O)C(=C1)[N+](=O)[O-]

2-Hydroxy-3-nitropyridine is an organic compound with the molecular formula C₅H₄N₂O₃. It is characterized by a pyridine ring substituted with a hydroxyl group at the second position and a nitro group at the third position. This compound appears as a yellow to orange crystalline powder and is soluble in polar solvents like methanol and dimethyl sulfoxide. Its chemical structure allows it to participate in various

  • Precursor for Organic Synthesis

    Chemical suppliers like Sigma-Aldrich list 2-Hydroxy-3-nitropyridine as a potential building block for the synthesis of novel sulfonates. These sulfonates might have applications as cell proliferation inhibitors by targeting tubulin polymerization [1].

    *Source: Sigma-Aldrich:

  • Chemical Properties

    Scientific databases like PubChem provide information on the safety profile of 2-Hydroxy-3-nitropyridine. This information, while not directly related to research applications, could be useful for scientists considering using this compound in their experiments. The database indicates that 2-Hydroxy-3-nitropyridine is a skin, eye, and respiratory irritant [2].

    *Source: PubChem:

, including:

  • Reduction Reactions: It can be reduced to form corresponding amines or other derivatives.
  • Esterification: The hydroxyl group can react with acids to form esters.
  • Methylation: The compound can be methylated using reagents like methyl iodide, leading to derivatives such as 2-methoxy-3-nitropyridine .
  • Malonation: This reaction involves the introduction of malonic acid derivatives into the pyridine ring, which can yield various substituted products .

Research indicates that 2-hydroxy-3-nitropyridine exhibits biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its derivatives have been studied for potential therapeutic applications, including their role in inhibiting cell proliferation and affecting tubulin polymerization. These properties make it a candidate for further investigation in drug development .

The synthesis of 2-hydroxy-3-nitropyridine typically involves the following steps:

  • Preparation of Reaction Mixture: Dissolve 2-hydroxypyridine in pyridine.
  • Nitration: Slowly add nitric acid (60-75% concentration) to the solution while maintaining low temperatures (ice bath) to control the reaction rate.
  • Neutralization: After the nitration reaction, neutralize the mixture with an alkaline solution.
  • Purification: The product is purified through crystallization or other suitable methods to achieve high purity .

2-Hydroxy-3-nitropyridine finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Its derivatives may serve as agrochemicals, providing pest control solutions.
  • Chemical Research: The compound is utilized in studies exploring new synthetic methodologies and reaction mechanisms .

Interaction studies of 2-hydroxy-3-nitropyridine focus on its reactivity with biological molecules and its potential effects on cellular processes. Research has shown that its derivatives can interact with proteins involved in cell signaling pathways, which may explain their biological activities. Additionally, studies on its interactions with metal ions have revealed potential applications in coordination chemistry .

Several compounds share structural similarities with 2-hydroxy-3-nitropyridine, including:

Compound NameStructural FeaturesUnique Properties
3-Hydroxy-2-nitropyridineHydroxyl group at position 3Exhibits different reactivity patterns than 2-hydroxy-3-nitropyridine .
2-Hydroxy-5-nitropyridineHydroxyl group at position 2; nitro at position 5Different biological activity profile compared to 2-hydroxy-3-nitropyridine .
4-Hydroxy-3-nitropyridineHydroxyl group at position 4May have distinct pharmacological effects due to different substitution pattern .
2-Methoxy-3-nitropyridineMethoxy group instead of hydroxylAlters solubility and potentially enhances biological activity .

The uniqueness of 2-hydroxy-3-nitropyridine lies in its specific positioning of functional groups, which influences its reactivity and biological properties compared to these similar compounds.

The synthesis of nitropyridine derivatives, including 2-hydroxy-3-nitropyridine, emerged from early 20th-century studies on pyridine nitration. Pioneering work by chemists like F. Kogl and J.M. Bakke in the 1990s established nitration protocols using dinitrogen pentoxide (N₂O₅) in organic solvents, enabling the production of stable nitropyridines. These methods laid the foundation for synthesizing substituted nitropyridines, including 2-hydroxy-3-nitropyridine, which gained prominence due to its versatility in heterocyclic chemistry.

Significance in Heterocyclic Chemistry

2-Hydroxy-3-nitropyridine is a cornerstone in nitrogen heterocycle synthesis. Its electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) reactions, particularly at the 2-position due to the electron-withdrawing nitro group. This reactivity enables the creation of complex heterocycles, such as imidazo[1,2-a]pyridines and pyridylpiperazines, which are critical in drug discovery. Additionally, its nitro group can be reduced to an amine, expanding its utility in synthesizing aminopyridines and related bioactive molecules.

Nomenclature and Systematic Classification

  • CAS Number: 6332-56-5
  • IUPAC Name: 3-Nitro-1,2-dihydropyridin-2-one
  • Molecular Formula: C₅H₄N₂O₃
  • Molecular Weight: 140.10 g/mol
  • Synonyms: 3-Nitro-2-hydroxypyridine, 3-nitropyridin-2-ol

Systematically classified under pyridine derivatives, this compound’s substituents (hydroxyl and nitro) influence its electronic properties and reactivity.

Research Importance in Chemical Sciences

2-Hydroxy-3-nitropyridine serves as a key building block in:

  • Pharmaceuticals: Intermediate for synthesizing neuroactive agents and kinase inhibitors.
  • Agrochemicals: Precursor for herbicides and fungicides.
  • Materials Science: Enhances thermal stability in polymer formulations.
  • Analytical Chemistry: Reagent in spectrophotometric detection methods.

Molecular Structure and Formula

2-Hydroxy-3-nitropyridine, also known as 3-nitro-2-pyridinol, possesses the molecular formula C₅H₄N₂O₃ with a molecular weight of 140.1 g/mol [1] [2]. The compound features a pyridine ring system with a hydroxyl group positioned at the 2-carbon and a nitro group at the 3-carbon position [2] [8]. The International Union of Pure and Applied Chemistry name for this compound is 3-nitropyridin-2-ol [8]. The molecular structure contains two nitrogen atoms and three oxygen atoms arranged within a six-membered aromatic heterocycle [1] [2].

The structural representation through Simplified Molecular Input Line Entry System notation is O=N+C1=CC=CN=C1O [8]. This notation clearly indicates the presence of the nitro group with its characteristic electron-withdrawing properties and the hydroxyl group that contributes to the compound's chemical reactivity [8].

Physical Characteristics

Physical State and Appearance

2-Hydroxy-3-nitropyridine exists as a solid powder at room temperature [3]. The compound typically appears as a yellow crystalline powder or crystals [1] [4]. Multiple sources confirm its appearance ranges from light yellow to yellow to orange powder to crystal form [2]. The compound maintains its powder to crystal form under standard ambient conditions [1] [4].

Melting Point (212°C) and Thermal Behavior

The melting point of 2-hydroxy-3-nitropyridine is consistently reported as 212°C with decomposition [1] [3] [4] [7]. Literature values indicate this compound decomposes upon melting, which is characteristic of many nitro-containing aromatic compounds [1] [3]. Some sources report a slightly higher melting point range of 224.0 to 228.0°C [2], while another reference specifies 226°C [2]. The thermal decomposition behavior suggests the compound undergoes structural breakdown at elevated temperatures rather than clean melting [1] [3].

Density (1.5±0.1 g/cm³) and Refractive Index (1.588)

The density of 2-hydroxy-3-nitropyridine is reported as 1.5±0.1 g/cm³ [7]. Alternative literature sources provide density estimates of 1.5657 g/cm³ [1] [4]. The refractive index values show some variation in the literature, with estimates ranging from 1.4800 [1] [4] to 1.623 [7]. These physical constants reflect the compound's aromatic nature and the presence of electron-dense functional groups including the nitro and hydroxyl substituents [1] [4] [7].

PropertyValueSource Reference
Density1.5±0.1 g/cm³ [7]
Density (estimate)1.5657 g/cm³ [1] [4]
Refractive Index1.623 [7]
Refractive Index (estimate)1.4800 [1] [4]

Solubility Parameters

The solubility characteristics of 2-hydroxy-3-nitropyridine demonstrate significant variation across different solvent systems [11]. In organic solvents, the compound shows limited solubility in dimethyl sulfoxide and methanol when heated [12]. The compound exhibits minimal solubility in non-polar solvents, being almost insoluble in n-hexane [11]. Water solubility data indicates the compound has poor aqueous solubility under ambient conditions [7].

Research indicates that in binary solvent systems, particularly tetrahydrofuran combined with n-hexane, the minimum solubility represents only 0.2% of the maximum observed solubility [11]. The solubility order in pure solvents follows the pattern: tetrahydrofuran > acetone > acetonitrile > ethyl acetate > methanol > ethanol > n-propanol > isopropanol > water > n-hexane [11].

Chemical Registry Information

CAS Number (6332-56-5) and Registry Systems

2-Hydroxy-3-nitropyridine is registered under Chemical Abstracts Service number 6332-56-5 [1] [2] [3] [4] [7] [8]. The compound is catalogued in multiple chemical databases including the European Inventory of Existing Chemical Substances with the number 228-709-2 [4]. The MDL number is MFCD00006270 [1] [2] [8]. Additional registry identifications include BRN 124474 [1] [4] and RTECS number UU7718000 [2] [7].

The compound is referenced in the National Institute of Standards and Technology Chemistry Reference as 2-Hydroxy-3-nitropyridine [1] [4]. PubChem substance identification number is 87571353 [2]. The United Nations Standard Products and Services Code is 12352100 [1] [4].

InChI and SMILES Notations

The International Chemical Identifier Key for 2-hydroxy-3-nitropyridine is BOAFCICMVMFLIT-UHFFFAOYSA-N [1] [4]. This unique identifier provides a standardized method for representing the chemical structure in databases and computational chemistry applications [1] [4]. The Simplified Molecular Input Line Entry System notation is O=N+C1=CC=CN=C1O, which encodes the molecular structure in a linear text format [8].

Thermodynamic Properties

Boiling Point (314.7±22.0°C at 760 mmHg)

The boiling point of 2-hydroxy-3-nitropyridine is reported as 314.7±22.0°C at 760 mmHg [7]. Alternative literature sources provide estimates of 256.56°C as a rough estimate [1] [4]. The significant variation in reported boiling point values may reflect the compound's tendency to decompose at elevated temperatures rather than achieving true boiling [1] [4] [7]. The higher boiling point compared to simple pyridine derivatives reflects the influence of hydrogen bonding from the hydroxyl group and the electron-withdrawing effects of the nitro substituent [7].

Flash Point (144.1±22.3°C)

The flash point of 2-hydroxy-3-nitropyridine is documented as 144.1±22.3°C [7]. This parameter indicates the lowest temperature at which the compound can form an ignitable mixture with air under standard conditions [7]. The relatively high flash point value suggests the compound has low volatility at ambient temperatures, consistent with its solid physical state [7].

Vapor Pressure Characteristics

The vapor pressure of 2-hydroxy-3-nitropyridine at 25°C is reported as 0.0±0.7 mmHg [7]. This extremely low vapor pressure indicates minimal volatility at room temperature, which is consistent with the compound's solid physical state and relatively high melting point [7]. The low vapor pressure also suggests limited atmospheric mobility and low potential for inhalation exposure under normal handling conditions [7].

Thermodynamic PropertyValueReference
Boiling Point314.7±22.0°C at 760 mmHg [7]
Boiling Point (estimate)256.56°C [1] [4]
Flash Point144.1±22.3°C [7]
Vapor Pressure (25°C)0.0±0.7 mmHg [7]

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6332-56-5

Dates

Last modified: 08-15-2023

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